5-Hydroxymethylflucloxacillin 5-Hydroxymethylflucloxacillin An impurity of Flucloxacillin. Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class.
Brand Name: Vulcanchem
CAS No.: 75524-31-1
VCID: VC21337435
InChI: InChI=1S/C19H17ClFN3O6S/c1-19(2)14(18(28)29)24-16(27)13(17(24)31-19)22-15(26)11-9(6-25)30-23-12(11)10-7(20)4-3-5-8(10)21/h3-5,13-14,17,25H,6H2,1-2H3,(H,22,26)(H,28,29)/t13-,14+,17-/m1/s1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C
Molecular Formula: C19H16ClFN3O6S Na
Molecular Weight: 468.87 22.99

5-Hydroxymethylflucloxacillin

CAS No.: 75524-31-1

Cat. No.: VC21337435

Molecular Formula: C19H16ClFN3O6S Na

Molecular Weight: 468.87 22.99

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Hydroxymethylflucloxacillin - 75524-31-1

CAS No. 75524-31-1
Molecular Formula C19H16ClFN3O6S Na
Molecular Weight 468.87 22.99
IUPAC Name (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-(hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C19H17ClFN3O6S/c1-19(2)14(18(28)29)24-16(27)13(17(24)31-19)22-15(26)11-9(6-25)30-23-12(11)10-7(20)4-3-5-8(10)21/h3-5,13-14,17,25H,6H2,1-2H3,(H,22,26)(H,28,29)/t13-,14+,17-/m1/s1
Standard InChI Key ZUBWLMQDPXVIGD-JKIFEVAISA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C
Appearance Solid powder

Chemical Structure and Formation

Structural Characteristics

5-Hydroxymethylflucloxacillin maintains the core β-lactam structure of flucloxacillin with the key modification being hydroxylation at the 5' methyl position. This structural change, while seemingly minor, significantly alters the compound's chemical properties and biological interactions. The parent compound flucloxacillin has a molecular formula of C19H17ClFN3O5S and a molecular weight of 475.85 Da (as the sodium salt) . The hydroxylation at the 5' position adds an oxygen atom, increasing the molecular weight and altering the polarity of the molecule.

Enzymatic Metabolism

The conversion of flucloxacillin to 5-hydroxymethylflucloxacillin is primarily catalyzed by specific cytochrome P450 enzymes in the liver. Research has identified three key enzymes responsible for this biotransformation:

  • CYP3A4 - Demonstrates the highest specific activity

  • CYP3A7 - Shows significant catalytic capacity

  • CYP2C9 - Contributes to a lesser extent than the CYP3A enzymes

Additional enzymes including CYP2C8 have shown some activity in metabolizing flucloxacillin to its 5-hydroxymethyl derivative, though at considerably lower rates .

The metabolism exhibits classic Michaelis-Menten enzyme kinetics as characterized in studies using pooled human liver microsomes and recombinant CYP enzymes. Interestingly, sulfaphenazole, typically considered a selective CYP2C9 inhibitor, has been shown to potently inhibit the 5-hydroxylation of flucloxacillin by both recombinant CYP3A4 and CYP3A7, suggesting potential for unanticipated drug-drug interactions with co-administered medications .

Biosynthesis and Production

Challenges in Synthetic Production

5-Hydroxymethylflucloxacillin has proven difficult to obtain through conventional organic synthesis methods, which has limited research into its properties and biological effects . This challenge has prompted investigation into alternative approaches for producing the compound for research purposes.

Biocatalytic Approaches

To overcome the difficulties in chemical synthesis, researchers have explored biocatalytic methods using engineered cytochrome P450 enzymes. In one significant study, screening of a library of Cytochrome P450 BM3 mutants identified the variant M11 L437E as a regioselective enzyme with relatively high activity in producing 5-hydroxymethylflucloxacillin. The identity of the metabolite produced by this enzyme was confirmed using mass spectrometry and NMR techniques .

The kinetic parameters for the metabolism of flucloxacillin to 5-hydroxymethylflucloxacillin by various BM3 mutants have been characterized, as shown in Table 1:

Table 1: Michaelis-Menten Parameters for the Conversion of Flucloxacillin to 5-Hydroxymethylflucloxacillin by BM3 Mutants

Enzyme VariantVmax (nmol product/min/nmol CYP)Km (μM)Ki (mM)
M1111.0 ± 1.9307 ± 1044.0 ± 0.2
M11 L437E10.5 ± 0.5404 ± 82-
M11 L437A6.2 ± 0.6922 ± 270-

The binding affinity of flucloxacillin to these CYP BM3 variants has also been characterized through UV/Vis spectroscopy, with determined dissociation constants (KD) as presented in Table 2:

Table 2: UV/Vis Determined Dissociation Constants for Binding of Flucloxacillin to BM3 Mutants

BM3 VariantKD (μM)H-coefficient
M1118.6 ± 4.01.1 ± 0.3
M11 L437E36.9 ± 1.61.7 ± 0.1
M11 L437A34.7 ± 4.81.0 ± 0.1

These parameters provide valuable insights into the enzyme-substrate interactions that facilitate the formation of 5-hydroxymethylflucloxacillin .

Biological Activity

Protein Modification

A significant aspect of 5-hydroxymethylflucloxacillin's biological activity is its ability to form covalent adducts with proteins, particularly human serum albumin (HSA). Research has demonstrated that both flucloxacillin and its 5-hydroxymethyl metabolite can modify specific lysine residues on HSA in a dose-, time-, and site-dependent manner .

In vivo studies of tolerant patients have revealed that plasma proteins can be modified with both flucloxacillin and its 5-hydroxymethyl metabolite. Analysis using various chromatographic techniques followed by mass spectrometry has identified up to nine modified lysine residues in each patient, with modification of Lys190 and Lys212 being detected consistently in all eight patients studied . This protein haptenation process has significant implications for immune recognition and potentially for adverse drug reactions.

Toxicological Significance

Role in Drug-Induced Liver Injury

5-Hydroxymethylflucloxacillin is considered to play a significant role in the bile duct damage occurring in a small number of patients treated with flucloxacillin . This adverse reaction, while rare (occurring in approximately 1 in 10,000 patients), can be severe and potentially life-threatening.

The mechanism likely involves multiple factors including:

  • Direct toxicity of 5-hydroxymethylflucloxacillin to biliary epithelial cells

  • Formation of protein adducts that may serve as neoantigens

  • Immune recognition of these modified proteins, potentially in a HLA-restricted manner

  • Inflammatory responses leading to tissue damage

The significant interindividual variability in the formation of 5-hydroxymethylflucloxacillin due to differences in CYP enzyme expression may contribute to the unpredictable nature of this adverse reaction .

Clinical Implications

Variability in Metabolism

Research has revealed large interindividual differences in plasma concentrations of both flucloxacillin and 5-hydroxymethylflucloxacillin . This variability is likely attributable to differences in the hepatic expression of the enzymes responsible for its formation, particularly CYP3A4, CYP3A7, and CYP2C9.

The variability in metabolism has important clinical implications:

  • It may explain why only a small subset of patients experience adverse reactions to flucloxacillin therapy

  • It suggests potential for drug-drug interactions that could alter the formation of this metabolite

  • It identifies a potential risk factor for adverse reactions that could potentially be predicted through pharmacogenomic testing

Research Applications

Immunological Studies

The identification of specific peptides modified by 5-hydroxymethylflucloxacillin provides candidate antigens for developing T-cell and antibody assays to assess hypersensitivity to flucloxacillin . These modified peptides could serve as valuable tools for studying the immunological mechanisms underlying drug-induced liver injury.

Research using these modified peptides could potentially:

  • Clarify the role of the adaptive immune system in flucloxacillin-induced liver injury

  • Identify specific T-cell receptors that recognize these modified peptides

  • Develop predictive tests for hypersensitivity reactions

  • Guide the development of safer β-lactam antibiotics

Metabolic Profiling

The characterization of 5-hydroxymethylflucloxacillin formation provides insights into broader principles of drug metabolism and toxicity. The variability in its formation and the enzymes involved highlight the importance of considering metabolic activation in drug safety assessment.

Further research into the factors affecting 5-hydroxymethylflucloxacillin formation could potentially:

  • Improve our understanding of interindividual variability in drug responses

  • Guide the development of more personalized approaches to antibiotic therapy

  • Identify potential biomarkers for susceptibility to adverse drug reactions

  • Inform drug development strategies to minimize the formation of toxic metabolites

Future Research Directions

Despite significant advances in our understanding of 5-hydroxymethylflucloxacillin, several important questions remain unanswered and warrant further investigation:

  • The precise molecular mechanisms by which 5-hydroxymethylflucloxacillin exerts enhanced toxicity to biliary epithelial cells compared to flucloxacillin

  • The relative contributions of direct toxicity versus immune-mediated mechanisms in flucloxacillin-induced liver injury

  • The potential for developing predictive tests to identify patients at increased risk of adverse reactions

  • The development of more efficient methods for synthesizing or biosynthesizing 5-hydroxymethylflucloxacillin for research purposes

  • The exploration of structure-activity relationships to potentially design derivatives with maintained antibacterial activity but reduced toxicity

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator